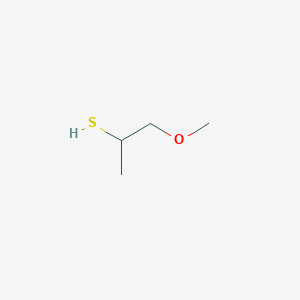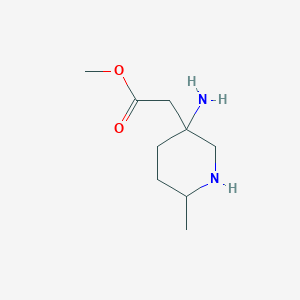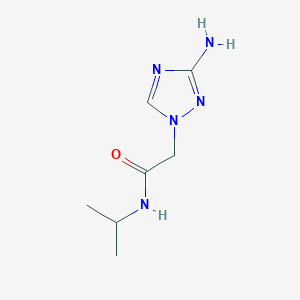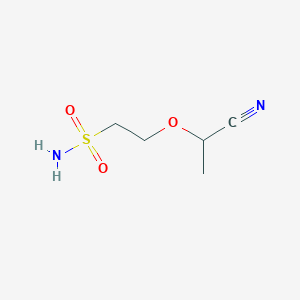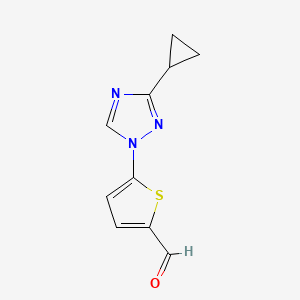![molecular formula C7H5F2N3S B13308226 3-[(Difluoromethyl)sulfanyl]-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13308226.png)
3-[(Difluoromethyl)sulfanyl]-[1,2,4]triazolo[4,3-a]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(Difluoromethyl)sulfanyl]-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that contains a triazole ring fused to a pyridine ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the difluoromethylsulfanyl group adds unique chemical properties, making it a valuable target for synthesis and study.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Difluoromethyl)sulfanyl]-[1,2,4]triazolo[4,3-a]pyridine typically involves the formation of the triazole ring followed by the introduction of the difluoromethylsulfanyl group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting with a suitable pyridine derivative, the triazole ring can be formed through a series of nucleophilic substitutions and cyclization reactions. The difluoromethylsulfanyl group is then introduced using reagents such as difluoromethylthiolating agents under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques. The scalability of the synthesis is crucial for industrial applications, and methods such as high-throughput screening and automated synthesis can be employed to achieve this .
Análisis De Reacciones Químicas
Types of Reactions
3-[(Difluoromethyl)sulfanyl]-[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the removal of the difluoromethylsulfanyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under appropriate solvent and temperature conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
3-[(Difluoromethyl)sulfanyl]-[1,2,4]triazolo[4,3-a]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antiviral agent due to its ability to interact with biological targets.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Industry: Utilized in the development of new materials with unique properties, such as high thermal stability and resistance to degradation
Mecanismo De Acción
The mechanism of action of 3-[(Difluoromethyl)sulfanyl]-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity or modulating their function. The difluoromethylsulfanyl group plays a crucial role in enhancing the binding affinity and specificity of the compound. Pathways involved in its mechanism of action include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of signal transduction pathways .
Comparación Con Compuestos Similares
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
[1,2,4]Triazolo[4,3-a]pyrazine: Investigated for its potential as a dual c-Met/VEGFR-2 inhibitor.
[1,2,4]Triazolo[4,3-a]phthalazine: Studied for its biological relevance and potential therapeutic applications.
Uniqueness
3-[(Difluoromethyl)sulfanyl]-[1,2,4]triazolo[4,3-a]pyridine stands out due to the presence of the difluoromethylsulfanyl group, which imparts unique chemical and biological properties. This group enhances the compound’s stability, binding affinity, and specificity, making it a valuable target for further research and development .
Propiedades
Fórmula molecular |
C7H5F2N3S |
|---|---|
Peso molecular |
201.20 g/mol |
Nombre IUPAC |
3-(difluoromethylsulfanyl)-[1,2,4]triazolo[4,3-a]pyridine |
InChI |
InChI=1S/C7H5F2N3S/c8-6(9)13-7-11-10-5-3-1-2-4-12(5)7/h1-4,6H |
Clave InChI |
WAQRYKOZOFNJEN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=NN=C(N2C=C1)SC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


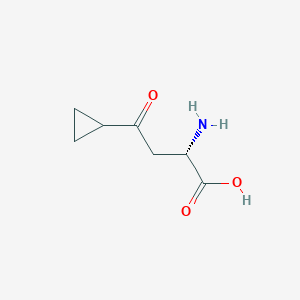
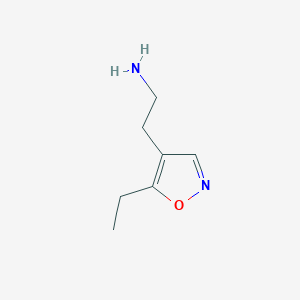

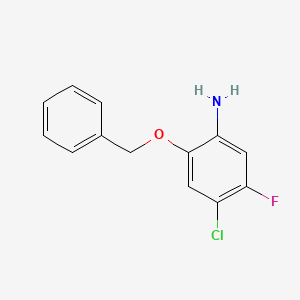
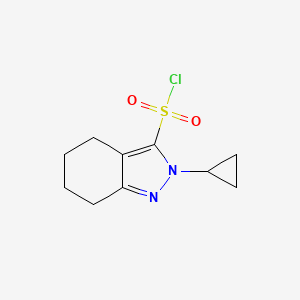
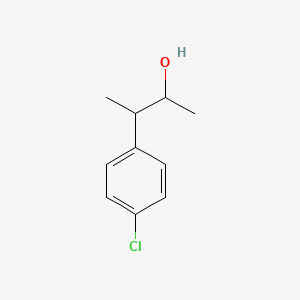
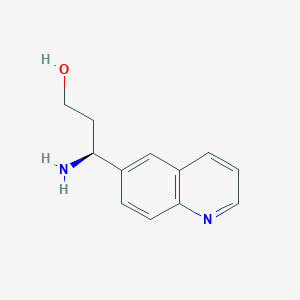
![1-{4-[(4-Methylphenyl)methoxy]phenyl}propan-2-amine](/img/structure/B13308197.png)
